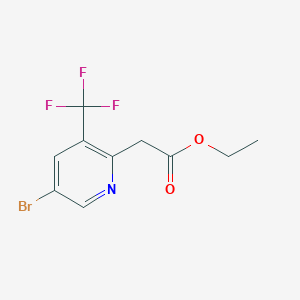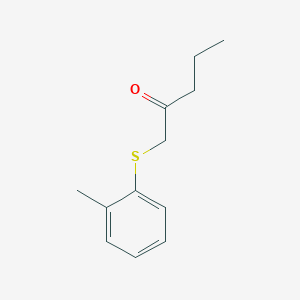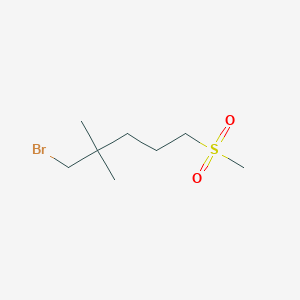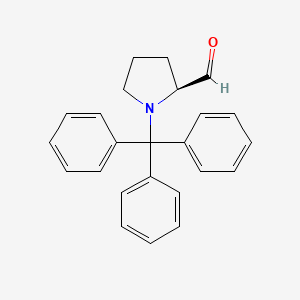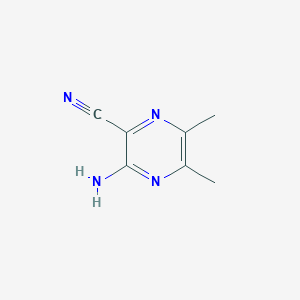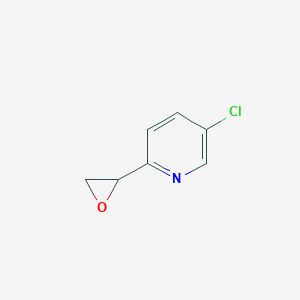
H-D-Lys(2-chloro-Z)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Lys(2-chloro-Z)-OH: is a synthetic derivative of lysine, an essential amino acid. This compound is characterized by the presence of a 2-chloro-Z protecting group on the lysine residue. It is primarily used in peptide synthesis and various biochemical applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Lys(2-chloro-Z)-OH typically involves the protection of the lysine amino group with a 2-chloro-Z group. This can be achieved through a series of chemical reactions, including the use of protecting agents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the selective protection of the lysine residue.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the removal of protecting groups, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: H-D-Lys(2-chloro-Z)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the lysine residue.
Substitution: The 2-chloro-Z group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lysine derivatives, while substitution reactions can produce various lysine analogs with different functional groups.
Applications De Recherche Scientifique
Chemistry: H-D-Lys(2-chloro-Z)-OH is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its unique protecting group allows for selective deprotection and modification of the lysine residue.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It serves as a model compound for investigating the role of lysine residues in biological systems.
Medicine: this compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to be selectively modified makes it a valuable tool for creating targeted drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of H-D-Lys(2-chloro-Z)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The 2-chloro-Z protecting group can be selectively removed under specific conditions, allowing the lysine residue to participate in biochemical reactions. This selective deprotection is crucial for the compound’s role in peptide synthesis and modification.
Comparaison Avec Des Composés Similaires
H-D-Lys(Z)-OH: A similar compound with a Z protecting group instead of a 2-chloro-Z group.
H-D-Lys(2,4-dichloro-Z)-OH: A derivative with additional chlorine atoms on the protecting group.
H-D-Lys(Cl-Z)-OH: Another variant with a different chlorine substitution pattern.
Uniqueness: H-D-Lys(2-chloro-Z)-OH is unique due to its specific 2-chloro-Z protecting group, which offers distinct chemical properties and reactivity compared to other lysine derivatives. This uniqueness makes it particularly valuable in selective peptide synthesis and modification.
Propriétés
IUPAC Name |
2-amino-6-[(2-chlorophenyl)methoxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c15-11-6-2-1-5-10(11)9-21-14(20)17-8-4-3-7-12(16)13(18)19/h1-2,5-6,12H,3-4,7-9,16H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQVFPIEKSYHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


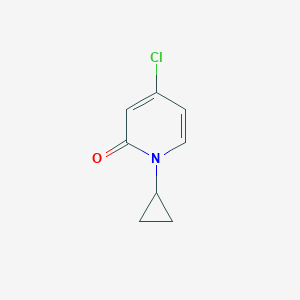
![(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13649932.png)
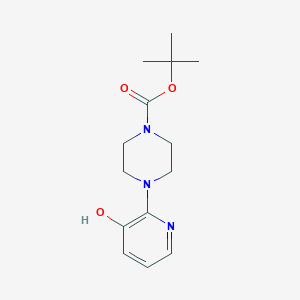
![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)

